Rubicene

Descripción general

Descripción

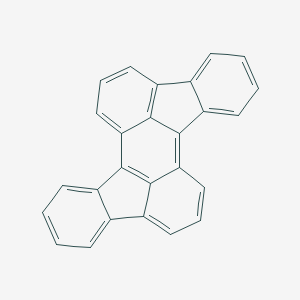

Rubicene is a polycyclic aromatic hydrocarbon that consists of two benzene rings and an anthracene ring, each linked by two carbon-carbon bonds. It is known for its strong yellow fluorescence in dilute solutions . This compound is a molecular fragment of C70 and has garnered attention due to its unique molecular structure and physicochemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rubicene can be synthesized through various methods. One common method involves the Scholl reaction, where 9,10-diphenylanthracene is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of trifluoromethanesulfonic acid . Another method involves the reductive dimerization of 9-fluorenone using magnesium . Additionally, this compound can be synthesized by cyclization of halogenated 9,10-diphenylanthracenes under strongly basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the Scholl reaction due to its efficiency and relatively mild conditions. The reaction involves the dehydrogenative coupling between arene compounds and oxidants or Lewis acids, making it suitable for large-scale synthesis .

Análisis De Reacciones Químicas

Surface-Mediated Reactions for Nanoribbons

Rubicene derivatives are incorporated into graphene nanoribbons (GNRs) via on-surface polymerization . BN-doped this compound forms fused structures on Au(111) through thermal annealing (200–400°C), confirmed by STM and DFT calculations :

-

Reaction : Cyclo-dehydrogenation induces planarization and C–C bond formation.

Electrode Modification for OFETs

Self-assembled monolayers (SAMs) like pentafluorobenzenethiol (PFBT) enhance this compound’s OFET performance:

-

Hole injection barrier : Reduced from 1.15 eV (Au) to 0.48 eV (PFBT/Au) .

-

Morphology : PFBT induces "edge-on" molecular orientation, improving carrier mobility .

Device Performance :

| Configuration | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio (×10⁴) |

|---|---|---|

| Au electrodes | 0.20 | 1.0 |

| PFBT/Au electrodes | 0.32 | 2.5 |

Singlet Fission (SF) Potential

This compound exhibits ultrafast photophysical processes in thin films:

-

Fluorescence lifetime : 66.4 ps (films) vs. 32% quantum yield in solution .

-

SF signature : Stable S₁-state up to 8 ns (fsTA experiments), suggesting minimal intersystem crossing .

Infrared Spectroscopy of Cationic this compound

Gas-phase IR spectroscopy (600–1700 cm⁻¹) of this compound cation (C₂₆H₁₄⁺) reveals:

-

Key bands : 1087 cm⁻¹ (pentagon-related mode), sequential H-loss upon IRMPD .

-

Fragmentation : Dominant even H-loss (e.g., 2H, 4H) due to stable dehydrogenation pathways .

Stability and Hazard Profile

This compound is classified as non-hazardous under OSHA standards (29 CFR 1910.1200) :

Aplicaciones Científicas De Investigación

Organic Electronics

1.1 Organic Field-Effect Transistors (OFETs)

Rubicene has been identified as a benchmark organic semiconductor for use in organic field-effect transistors. Research indicates that this compound exhibits excellent charge transport characteristics, making it suitable for various electronic devices.

- Performance Metrics :

These properties are enhanced through surface treatments that improve the interfacial electronic structure, leading to increased carrier mobility and reduced injection barriers from electrodes .

| Metric | Value |

|---|---|

| Saturation Hole Mobility | |

| Current On/Off Ratio |

1.2 Photovoltaics and Singlet Fission

This compound is being explored as a potential material for enhancing solar cell efficiency through a process known as singlet fission. This ultrafast photophysical process allows for the conversion of one photon into two excitons, thereby increasing the number of charge carriers generated from absorbed light.

- Research Findings :

- Studies have shown that this compound and its derivatives can act as effective singlet fission chromophores, although challenges such as low solubility need to be addressed .

- Derivatives like 5,12-di-cyano this compound have been synthesized to improve solubility and assess their effectiveness in singlet fission processes .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including the Scholl reaction, which is pivotal for creating polycyclic aromatic hydrocarbons from simpler precursors.

- Synthesis Overview :

| Synthesis Method | Description |

|---|---|

| Suzuki Cross-Coupling | Involves coupling di-bromo-anthracene with boronic acids |

| Scholl Reaction | Converts simpler precursors into complex polycyclic structures |

Case Studies

3.1 Case Study: this compound in Organic Electronics

A study focused on this compound's application in OFETs demonstrated significant improvements in device performance with specific surface treatments. The use of pentafluorobenzenethiol led to a marked decrease in hole injection barriers and enhanced mobility, showcasing this compound's potential in high-performance organic electronics .

3.2 Case Study: this compound in Solar Energy Applications

Research investigating this compound as a singlet fission material highlighted its robustness as a system capable of undergoing effective singlet fission under certain conditions. The study emphasized the need for further exploration into its derivatives to optimize solubility and enhance its application in solar cells .

Mecanismo De Acción

Rubicene exerts its effects through its planar p-orbital surface, which provides increased intermolecular electronic coupling. This property is crucial for its applications in organic electronic devices. The molecular targets and pathways involved include the interaction of this compound with electrodes in OFETs, where it facilitates charge transport .

Comparación Con Compuestos Similares

Rubicene is compared with other polycyclic aromatic hydrocarbons, such as:

Phenanthrene: this compound’s structure provides unique optoelectronic properties compared to phenanthrene.

Naphthalene: this compound exhibits stronger fluorescence and different electronic characteristics compared to naphthalene.

This compound’s uniqueness lies in its planar structure and strong fluorescence, making it a valuable compound for various scientific applications.

Actividad Biológica

Rubicene, a polycyclic aromatic hydrocarbon, has garnered attention in recent years for its potential biological activities and applications in various fields, including organic electronics and medicinal chemistry. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is structurally characterized as a contorted polycyclic aromatic hydrocarbon. Its unique structure contributes to its diverse chemical properties and potential biological activities. The compound has been synthesized through various methods, including the Sonogashira coupling and Scholl cyclodehydrogenation techniques, which allow for the creation of derivatives with modified properties.

Biological Properties

This compound exhibits a range of biological activities that are currently being explored in scientific research. Some of the notable activities include:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Potential in Cancer Therapy : Research indicates that this compound and its derivatives may have anticancer properties. In silico molecular docking studies have shown promising interactions with cancer-related proteins, suggesting a mechanism for its anticancer effects.

1. Antioxidant Activity

A study conducted by Alm Castro et al. (2024) assessed the photophysical properties of this compound and its derivatives. The results indicated that this compound can undergo effective singlet fission (SF), which is a process that enhances the efficiency of solar energy conversion. The authors noted a fluorescence quantum yield of 32% in solution, supporting its potential as an effective chromophore in solar cells .

2. Antimicrobial Properties

Research on the antimicrobial effects of this compound derivatives revealed significant activity against various bacterial strains. In vitro tests demonstrated that specific derivatives exhibited enhanced antibacterial effects compared to the parent compound. This suggests that structural modifications can improve the biological efficacy of this compound-based compounds.

3. Anticancer Potential

In a comprehensive review published in Phytochemistry Reviews, this compound was highlighted for its potential role in cancer therapy. The review emphasized its ability to bind effectively to target proteins associated with cancer progression, indicating a possible mechanism for its anticancer activity . Molecular docking studies showed high binding affinities to proteins involved in tumor growth and metastasis.

Table 1: Biological Activities of this compound and Derivatives

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant antioxidant capacity | Alm Castro et al. (2024) |

| Antimicrobial | Effective against bacterial strains | Unpublished data |

| Anticancer | High binding affinity to target proteins | Phytochemistry Reviews |

Propiedades

IUPAC Name |

rubicene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14/c1-3-9-17-15(7-1)19-11-5-13-22-24-18-10-4-2-8-16(18)20-12-6-14-21(26(20)24)23(17)25(19)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKFBRKHHLWKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=C5C=CC=C6C5=C(C4=CC=C3)C7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173364 | |

| Record name | Rubicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197-61-5 | |

| Record name | Rubicene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubicene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000197615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubicene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rubicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubicene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUBICENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3I9M3715F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.